

Comparing the efficacy of Setidegrasib to other KRAS G12D inhibitors like MRTX1133

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Setidegrasib

Cat. No.: B12405032

[Get Quote](#)

A Comparative Guide to KRAS G12D Inhibitors: Setidegrasib vs. MRTX1133

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is rapidly evolving, with a significant focus on developing effective inhibitors for previously "undruggable" targets like KRAS. The KRAS G12D mutation is one of the most prevalent oncogenic drivers in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. This guide provides an objective comparison of two prominent KRAS G12D inhibitors in development: **Setidegrasib** (ASP3082), a PROTAC degrader, and MRTX1133, a non-covalent inhibitor. We will delve into their mechanisms of action, preclinical efficacy, and available clinical data, supported by experimental details.

Executive Summary

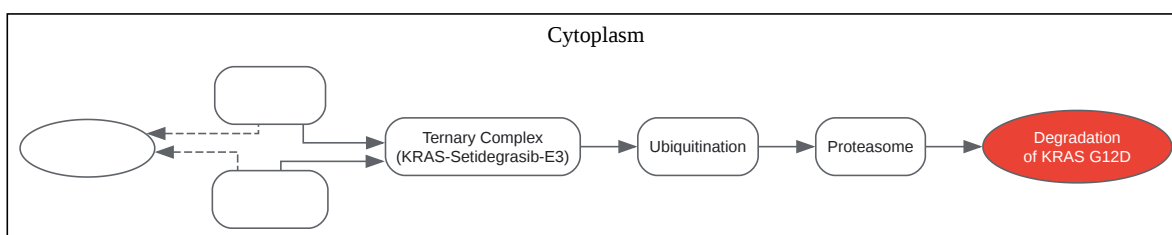
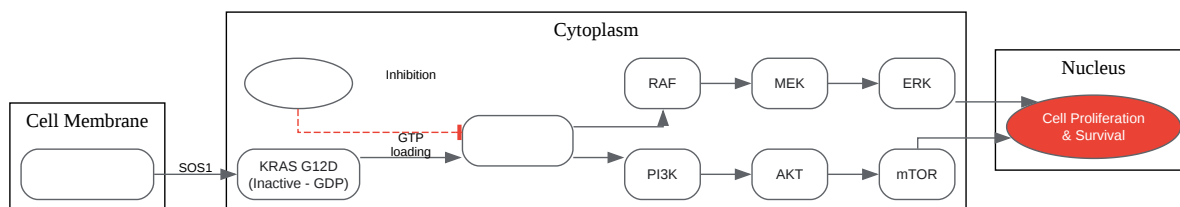
Feature	Setidegrasib (ASP3082)	MRTX1133
Mechanism of Action	PROTAC Degradator: Induces selective degradation of KRAS G12D protein.	Non-covalent Inhibitor: Binds to and inhibits the function of the KRAS G12D protein.
Potency	DC50: 37 nM (AsPC-1 cells)	KD: ~0.2 pM
In Vitro Efficacy	IC50 (p-ERK, AsPC-1): 15 nM nMIC50 (Cell Growth, AsPC-1): 23 nM	IC50 (p-ERK, KRAS G12D cell lines): ~5 nM
In Vivo Efficacy	Dose-dependent tumor growth inhibition in multiple KRAS G12D xenograft models.	Marked tumor regression in KRAS G12D xenograft models, including pancreatic cancer.
Clinical Development	Phase 1/2 clinical trial ongoing (NCT05382559).	Phase 1/2 clinical trial terminated (NCT05737706) due to formulation challenges.

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference between **Setidegrasib** and MRTX1133 lies in their mode of action at the molecular level. MRTX1133 acts as a traditional inhibitor, binding to the KRAS G12D protein to block its downstream signaling. In contrast, **Setidegrasib** is a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to eliminate target proteins from the cell entirely.

MRTX1133: A Non-covalent KRAS G12D Inhibitor

MRTX1133 is a potent and selective non-covalent inhibitor that binds to the KRAS G12D mutant protein. This binding event locks the oncoprotein in an inactive state, thereby preventing it from engaging with its downstream effectors and shutting down the aberrant signaling cascade that drives tumor growth.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Comparing the efficacy of Setidegrasib to other KRAS G12D inhibitors like MRTX1133]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12405032#comparing-the-efficacy-of-setidegrasib-to-other-kras-g12d-inhibitors-like-mrtx1133\]](https://www.benchchem.com/product/b12405032#comparing-the-efficacy-of-setidegrasib-to-other-kras-g12d-inhibitors-like-mrtx1133)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com